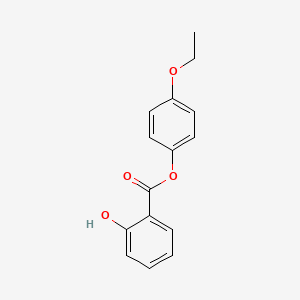
4-Ethoxyphenyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 4-ethoxyphenol and 2-hydroxybenzoic acid (salicylic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxyphenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-ethoxyphenol and 2-hydroxybenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyphenol+2-Hydroxybenzoic acidAcid catalyst4-Ethoxyphenyl 2-hydroxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxyphenyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-ethoxyphenol and 2-hydroxybenzoic acid.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-Ethoxyphenol and 2-Hydroxybenzoic acid.
Oxidation: 4-Ethoxybenzaldehyde or 4-Ethoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
4-Ethoxyphenyl 2-hydroxybenzoate has several scientific research applications:
Pharmaceuticals: It is studied for its potential use as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.
Cosmetics: The compound is explored for its potential use in skincare products due to its soothing and anti-inflammatory properties.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-ethoxyphenyl 2-hydroxybenzoate is primarily related to its ability to interact with biological targets through its ester and aromatic functional groups. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar ester structure but with a methyl group instead of an ethoxy group.
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with an ethyl group instead of an ethoxy group.
Propyl 2-hydroxybenzoate (Propyl salicylate): Similar ester structure but with a propyl group instead of an ethoxy group.
Uniqueness
4-Ethoxyphenyl 2-hydroxybenzoate is unique due to the presence of the ethoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
88599-60-4 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-ethoxyphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-2-18-11-7-9-12(10-8-11)19-15(17)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3 |
InChI Key |
MMUBDEFEIXHXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


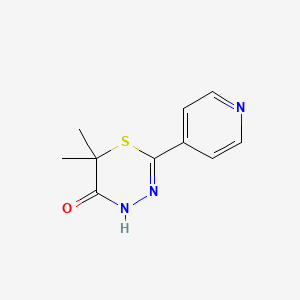
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
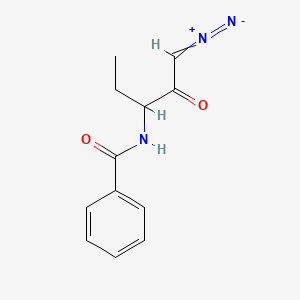
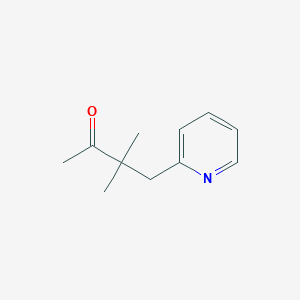

![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
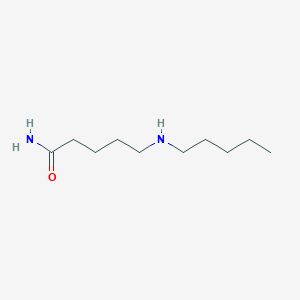
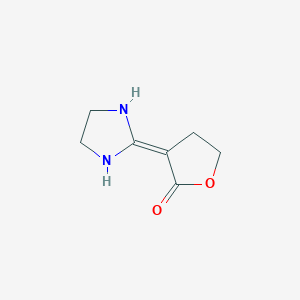
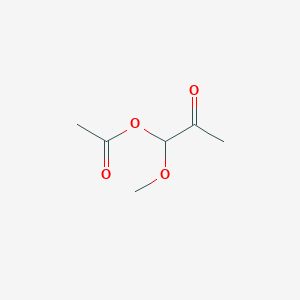
![Methyl [5-(11-bromoundecyl)thiophen-2-yl]acetate](/img/structure/B14377634.png)
